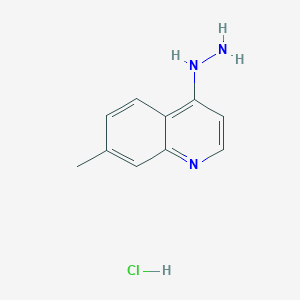
4-Hydrazino-7-methylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-肼基-7-甲基喹啉盐酸盐是一种杂环有机化合物,其分子式为C10H12ClN3。 它主要用于实验和研究环境,因为它具有独特的化学性质 。该化合物属于喹啉家族,该家族以其多样的生物活性及其在各个领域的应用而闻名。
准备方法
合成路线和反应条件
4-肼基-7-甲基喹啉盐酸盐的合成通常涉及多步反应。 一种常见的方法包括以下步骤 :
步骤 1: 甲醇钠在加热条件下用于引发反应。
步骤 2: 在 20°C 下,使用钯在活性炭上的甲醇溶液进行氢化反应,持续约 6 小时。
步骤 3: 在乙醇中加入水合肼,并将混合物加热至 80°C。
工业生产方法
虽然 4-肼基-7-甲基喹啉盐酸盐的具体工业生产方法没有得到广泛的记录,但一般的做法是将实验室合成方法进行放大,并进行适当的修改,以确保安全、效率和成本效益。
化学反应分析
反应类型
4-肼基-7-甲基喹啉盐酸盐会发生各种类型的化学反应,包括:
氧化: 这种反应通常涉及添加氧或去除氢。
还原: 这涉及添加氢或去除氧。
取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素(氯、溴)和亲核试剂(胺、醇)等试剂通常被使用。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成喹啉衍生物,而还原可能生成肼衍生物。
科学研究应用
4-肼基-7-甲基喹啉盐酸盐在科学研究中具有广泛的应用,包括 :
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其潜在的治疗应用,特别是在药物开发领域。
工业: 用于开发新材料和化学工艺。
作用机制
4-肼基-7-甲基喹啉盐酸盐的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,它可以在取代反应中充当亲核试剂,形成稳定的中间体,这些中间体可以进一步反应以生成所需的产物 。该化合物的肼基团特别具有反应性,使其能够参与多种化学转化。
相似化合物的比较
类似化合物
独特之处
4-肼基-7-甲基喹啉盐酸盐由于其在喹啉环上的特定取代模式而具有独特之处,赋予其独特的化学和生物特性。这使其成为在各个科学领域进行研究和开发的宝贵化合物。
属性
CAS 编号 |
68500-38-9 |
|---|---|
分子式 |
C10H12ClN3 |
分子量 |
209.67 g/mol |
IUPAC 名称 |
(7-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-2-3-8-9(13-11)4-5-12-10(8)6-7;/h2-6H,11H2,1H3,(H,12,13);1H |
InChI 键 |
CXPJCOCDINIRJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=CC(=C2C=C1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



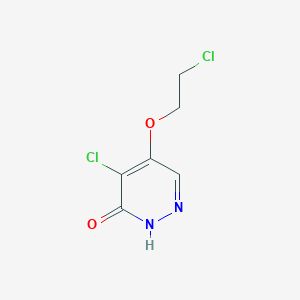
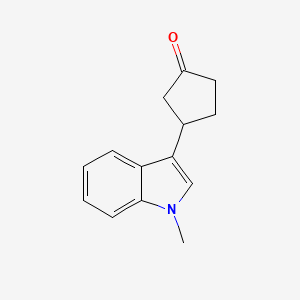

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)


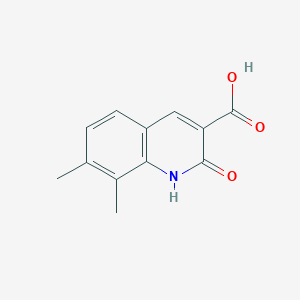

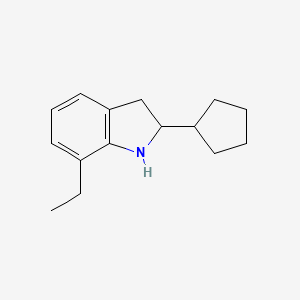

![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)
